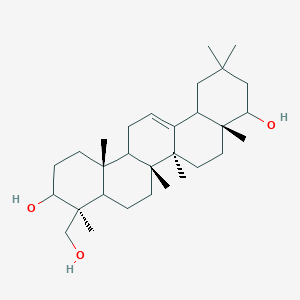![molecular formula C19H28O2 B14803633 (10S,13S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14803633.png)
(10S,13S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(10S,13S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one, also known as epiandrosterone, is a naturally occurring steroid hormone. It is a weak androgen and a metabolite of dehydroepiandrosterone (DHEA). This compound is found in most mammals and is known for its role in various biological processes, including the modulation of androgenic activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Epiandrosterone can be synthesized from 5-androsten-3β-ol-17-one acetate through catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst. The resulting 5α-androstan-3β-ol-17-one acetate is then hydrolyzed using sodium hydroxide (NaOH) solution to yield epiandrosterone .
Industrial Production Methods
The industrial production of epiandrosterone typically involves the same synthetic route as described above, but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Epiandrosterone undergoes various chemical reactions, including:
Oxidation: Epiandrosterone can be oxidized to form androstanedione.
Reduction: It can be reduced to form 3β-androstanediol.
Substitution: Various functional groups can be introduced at different positions of the steroid nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds are employed.
Major Products
Oxidation: Androstanedione
Reduction: 3β-androstanediol
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Epiandrosterone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroid hormones and derivatives.
Biology: Studied for its role in modulating androgenic activity and its effects on various biological processes.
Medicine: Investigated for its potential therapeutic effects, including its use in hormone replacement therapy and its anti-aging properties.
Industry: Used in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
Epiandrosterone exerts its effects by interacting with androgen receptors. It has a weak androgenic activity and can modulate the activity of other androgens. It is also known to inhibit the pentose phosphate pathway (PPP) and reduce intracellular NADPH levels. This inhibition can affect various cellular processes, including oxidative stress response and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Androsterone: Another weak androgen and a metabolite of DHEA.
Dehydroepiandrosterone (DHEA): A precursor to epiandrosterone and other androgens.
Testosterone: A potent androgen with stronger androgenic activity compared to epiandrosterone.
Uniqueness
Epiandrosterone is unique due to its weak androgenic activity and its ability to modulate the activity of other androgens. It also has distinct metabolic pathways and biological effects compared to other similar compounds .
Propiedades
Fórmula molecular |
C19H28O2 |
|---|---|
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
(10S,13S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h8,12-15,20H,3-7,9-11H2,1-2H3/t12?,13?,14?,15?,18-,19-/m0/s1 |
Clave InChI |
VFORKMIYKGJSEC-DNVSPALZSA-N |
SMILES isomérico |
C[C@]12CCC(CC1CCC3C2=CC[C@]4(C3CCC4=O)C)O |
SMILES canónico |
CC12CCC(CC1CCC3C2=CCC4(C3CCC4=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methyl-5-[(E)-prop-1-enyl]-4,5-dihydro-1,2-oxazole](/img/structure/B14803556.png)
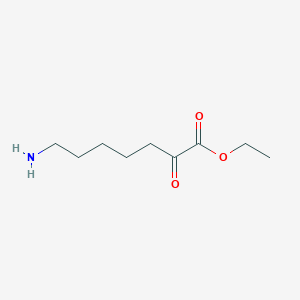
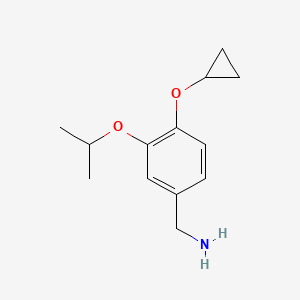
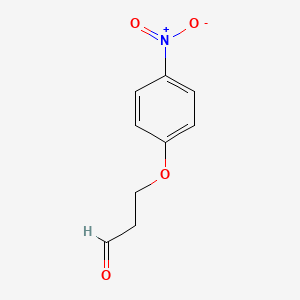
![3-Bromo-7-fluoro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B14803584.png)
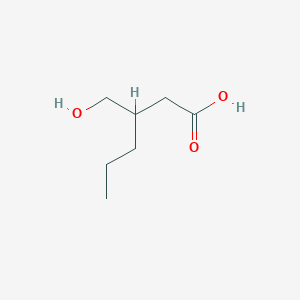
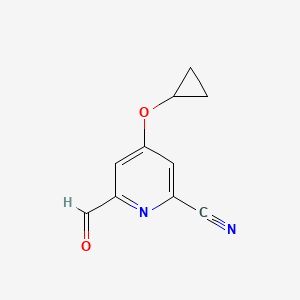
![Hydrazine, 1,2-bis[4-(trifluoromethoxy)phenyl]-](/img/structure/B14803592.png)
![cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14803601.png)
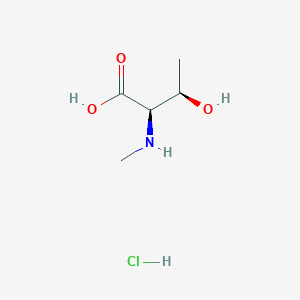
![2-(biphenyl-4-yloxy)-N'-[(4-nitrophenoxy)acetyl]acetohydrazide](/img/structure/B14803613.png)
![ethyl 3-methyl-2-[(1E)-1-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}ethyl]butanoate](/img/structure/B14803618.png)
